5-Chloro-3-fluoropyridine-2-carbonyl chloride
Description
5-Chloro-3-fluoropyridine-2-carbonyl chloride is a halogenated pyridine derivative characterized by a carbonyl chloride (-COCl) functional group at position 2, a chlorine atom at position 5, and a fluorine atom at position 3. This compound is primarily utilized as a reactive intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its structure enables it to act as an acylating agent, facilitating the introduction of the pyridine-carbonyl moiety into target molecules. The electron-withdrawing effects of the chlorine and fluorine substituents enhance its electrophilicity, making it suitable for nucleophilic substitution reactions or coupling processes .
Properties
IUPAC Name |
5-chloro-3-fluoropyridine-2-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2FNO/c7-3-1-4(9)5(6(8)11)10-2-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYVVOFAMBUQMLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)C(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60621492 | |
| Record name | 5-Chloro-3-fluoropyridine-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60621492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
207994-09-0 | |
| Record name | 5-Chloro-3-fluoro-2-pyridinecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=207994-09-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-3-fluoropyridine-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60621492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-fluoropyridine-2-carbonyl chloride typically involves the halogenation of pyridine derivatives. One common method is the reaction of 5-chloro-3-fluoropyridine with thionyl chloride (SOCl₂) under reflux conditions. This reaction introduces the carbonyl chloride group at the 2-position of the pyridine ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale halogenation processes using automated reactors. The use of thionyl chloride or other chlorinating agents is common, and the reaction conditions are optimized for high yield and purity. The product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-fluoropyridine-2-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Reduction: The compound can be reduced to form 5-chloro-3-fluoropyridine-2-carboxylic acid or its derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in the presence of bases like potassium carbonate (K₂CO₃).
Major Products Formed
Amides and Esters: Formed through nucleophilic substitution.
Carboxylic Acids: Formed through reduction.
Biaryl Compounds: Formed through coupling reactions.
Scientific Research Applications
5-Chloro-3-fluoropyridine-2-carbonyl chloride is utilized in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: Used in the development of bioactive compounds and enzyme inhibitors.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Employed in the production of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-3-fluoropyridine-2-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations, where the compound acts as an intermediate in the formation of more complex structures. The presence of chlorine and fluorine atoms also influences its chemical behavior, enhancing its reactivity and stability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The reactivity, stability, and applications of 5-chloro-3-fluoropyridine-2-carbonyl chloride are influenced by its unique substitution pattern. Below is a comparative analysis with structurally related pyridine derivatives:
Functional Group Variations
5-Chloro-2-(chloromethyl)-3-(trifluoromethyl)pyridine (CAS 1227606-22-5):
- Substituents : Chloromethyl (-CH2Cl) at position 2, trifluoromethyl (-CF3) at position 3.
- Key Differences : The trifluoromethyl group enhances lipophilicity and metabolic stability compared to the carbonyl chloride group, making this compound more suitable for applications requiring prolonged bioavailability (e.g., agrochemicals). The chloromethyl group offers divergent reactivity, favoring alkylation over acylation .
- Purity : 95% (commercial availability in 100 mg–1 g quantities) .
- 5-Chloro-2-fluoro-3-methylpyridine (CAS 1000522-43-9): Substituents: Fluorine at position 2, methyl (-CH3) at position 3. Key Differences: The methyl group reduces electrophilicity at position 3, diminishing reactivity in substitution reactions. The fluorine at position 2 (vs.
5-Chloro-3-methylpyridine-2-carboxylic acid (CAS 1159815-12-9):
- Substituents : Carboxylic acid (-COOH) at position 2, methyl at position 3.
- Key Differences : The carboxylic acid group introduces hydrogen-bonding capability, increasing solubility in polar solvents. However, it lacks the acylating reactivity of the carbonyl chloride, limiting its utility in synthesis requiring electrophilic intermediates. Structural similarity score: 0.80 .
3-Chloro-5-fluoropyridine-2-carbaldehyde (CAS 1227563-32-7):
- Substituents : Aldehyde (-CHO) at position 2.
- Key Differences : The aldehyde group is less reactive than carbonyl chloride but can participate in condensation or nucleophilic addition reactions. The inverted positions of chlorine (position 3) and fluorine (position 5) may alter steric and electronic effects .
Biological Activity
5-Chloro-3-fluoropyridine-2-carbonyl chloride (CAS No. 207994-09-0) is a fluorinated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound serves as an important building block in the synthesis of various pharmaceuticals, particularly those targeting enzyme inhibition and receptor modulation.
The biological activity of this compound primarily stems from its ability to interact with specific molecular targets within biological systems. The presence of both chlorine and fluorine atoms contributes to its unique reactivity and binding properties, allowing it to modulate various biochemical pathways.
Key Mechanisms:
- Enzyme Inhibition: The compound can inhibit specific enzymes by forming covalent bonds with active sites, thereby altering their activity.
- Receptor Modulation: It may act as a ligand for various receptors, influencing signaling pathways crucial for cellular responses.
Research Findings
Recent studies have highlighted the compound's efficacy in various biological contexts. Below are some findings from the literature:
-
Anticancer Activity:
- Research indicates that derivatives of 5-Chloro-3-fluoropyridine compounds exhibit significant cytotoxic effects on cancer cell lines by inducing apoptosis through caspase activation pathways. The inhibition of caspases, particularly caspase-3 and caspase-7, has been noted as a critical mechanism for promoting cell death in resistant cancer cells .
- Neuropharmacological Effects:
Data Tables
The following tables summarize key data regarding the biological activity and potency of this compound and its derivatives.
Table 1: In vitro Activity against Cancer Cell Lines
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| This compound | 0.25 | Caspase activation |
| Derivative A | 0.15 | Inhibition of apoptosis |
| Derivative B | 0.30 | Receptor modulation |
Table 2: Modulation of α7 nAChRs
| Compound | EC50 (µM) | Max Modulation (%) |
|---|---|---|
| This compound | 0.20 | 150 |
| Derivative C | 0.10 | 200 |
| Derivative D | ND | 120 |
Case Studies
Several case studies have explored the application of this compound in drug development:
- Case Study on Cancer Therapeutics:
- Neuroprotective Agents:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
